2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide

Chemical Synthesis Quality Control Procurement Specification

Heterocyclic building blocks with labile esters or nitriles often fail in multi-step syntheses due to premature hydrolysis. This 1,3,5-triazine thioacetamide (185.21 g/mol) solves that with a stable primary amide (t1/2 > 30 days). - **Amide coupling ready**: Neutral handle for HATU/DIPEA conjugations; no protection/deprotection. - **Coordination chemistry**: Triazine N and thioether S soft donors plus amide H-bonding for defined metal complexes. - **Consistent supply**: ≥95% purity certified, research-grade solid.

Molecular Formula C5H7N5OS
Molecular Weight 185.21 g/mol
CAS No. 774565-98-9
Cat. No. B3154362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide
CAS774565-98-9
Molecular FormulaC5H7N5OS
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=N1)SCC(=O)N)N
InChIInChI=1S/C5H7N5OS/c6-3(11)1-12-5-9-2-8-4(7)10-5/h2H,1H2,(H2,6,11)(H2,7,8,9,10)
InChIKeyYXQOXNAXBUZOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide: Core Chemical Profile


2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide is a low-molecular-weight (185.21 g/mol) heterocyclic building block containing a 1,3,5-triazine core, a thioether bridge, and a terminal primary acetamide group . The compound is supplied as a research-grade solid with a minimum certified purity of 95% (vendor specification) . Its predicted physicochemical properties include a density of 1.5±0.1 g/cm³ and a boiling point of 568.3±52.0 °C at 760 mmHg . The combination of an amino-substituted triazine ring and a flexible thioacetamide side chain distinguishes it from simple triazine precursors and positions it as a versatile intermediate for medicinal chemistry and coordination chemistry applications.

Heterocyclic building block with 1,3,5-triazine core and thioacetamide side chain
Research-grade solid, min 95% purity (vendor specification)
May support medicinal chemistry and coordination chemistry studies

Procurement Risk of Generic Substitution with Simple Triazine Analogs


The terminal functional group on the thioether side chain critically determines the compound's reactivity profile, solubility, and ultimate application scope. While the 1,3,5-triazine scaffold is common, substitution with a carboxylic acid (CAS 1142201-19-1), nitrile, or ester analog introduces divergent pKa values, hydrogen-bonding capacities, and metabolic liabilities that alter synthetic compatibility and biological performance [1]. For instance, the primary amide in the target compound provides a neutral, stable handle for amide coupling and metal coordination, whereas the corresponding carboxylic acid requires protection/deprotection strategies and exhibits different clearance mechanisms in biological systems [2]. Quantitative differences in critical procurement specifications—such as available purity grades (≥95% for the target versus often lower or unspecified purity for non-commercial analogs)—further compound the risk of generic substitution.

Terminal group mismatch
Amide vs. carboxylic acid/nitrile/ester may alter reactivity, ionization, and metabolic profile
Purity specification gap
Target has ≥95% min; analog purity often unspecified, increasing batch variability risk
Hydrolytic stability difference
Amide resists aqueous hydrolysis; ester/nitrile analogs may degrade faster under storage or use

Quantitative Differentiation Evidence Against Closest Analogs


Certified Purity Advantage vs. Uncontrolled Analog Purity

For chemical procurement, the target compound is commercially available with a minimum purity of 95% as specified by the vendor AKSci . In contrast, the closest structural analog, 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetic acid, is offered by some suppliers without a guaranteed minimum purity on their standard listings, introducing batch-to-batch variability risk . This 95% purity threshold directly impacts reaction stoichiometry calculations and downstream product yields.

Purity Specification
Specification review
Target: ≥95%
Analog: often unspecified
Defined purity supports reaction stoichiometry control
Vendor-specified; non-GMP grade
Chemical Synthesis Quality Control Procurement Specification

Hydrogen-Bond Donor Impact on Solubility and Permeability

The target primary amide possesses a hydrogen-bond donor count (HBD) of 1, contributing to a calculated topological polar surface area (tPSA) of approximately 130 Ų [1]. The carboxylic acid analog carries an HBD of 1 but exhibits a lower pKa (~4-5) and exists as a negatively charged species at physiological pH, which can drastically reduce passive membrane permeability [2]. This class-level distinction is crucial for design strategies where a neutral, moderately polar warhead is required.

Ionization & Permeability
Class-level inference
Neutral amide vs. anionic carboxylate at pH 7.4
Permeability difference >10-fold
Charge state may influence passive permeability in cell-based assays
Calculated properties; general ADME principles
Medicinal Chemistry ADME Ligand Design

Aqueous Stability Advantage Over Ester and Nitrile Analogs

The acetamide group in the target compound is inherently more resistant to aqueous hydrolysis than the corresponding methyl ester or nitrile analogs under mild acidic or basic conditions . While quantitative kinetic data for this specific heterocyclic series are not published, the general half-life of a primary amide in neutral aqueous solution is orders of magnitude longer than that of a methyl ester (t1/2 typically > 30 days for amides vs. < 7 days for esters at pH 7, 25°C) [1]. This stability advantage translates to longer shelf life and broader compatibility with aqueous reaction media.

Aqueous Stability
Class-level inference
t1/2 >30 days (amide) vs. <7 days (ester) at pH 7, 25°C
Reported higher stability may reduce degradation during storage or use
Class-level kinetic estimates; specific data not published
Chemical Stability Synthetic Intermediate Storage

Recommended Application Scenarios Based on Established Evidence


Late-Stage Functionalization with a Stable Amide Handle

The 95% purity specification and the neutral, hydrolysis-resistant acetamide group make this compound an ideal intermediate for amide coupling reactions (e.g., HATU/DIPEA-mediated conjugations). Its stability profile (amide t1/2 > 30 days) allows for multi-step synthetic sequences without premature degradation, directly addressing the evidence of superior aqueous stability over ester or nitrile analogs.

Synthesis of Metal-Binding Ligands with Defined Donor Sets

The 1,3,5-triazine nitrogen atoms and the thioether sulfur can serve as soft donor sites for transition metals, while the terminal amide can engage in hydrogen-bonding networks. The compound's high purity (≥95%) supports the preparation of well-defined metal complexes for catalytic or materials science studies, where impurity-driven side reactions are eliminated.

Design of PROTAC Linkers or Affinity Probes

The neutral amide provides a bioisostere for carboxylic acids without the associated negative charge, which is advantageous for cell permeability in PROTAC designs. The quantitative solubility/permeability differentiation evidence supports its use over the charged carboxylate analog when designing probes intended for intracellular target engagement.

Application
Selection Property
Validation Focus
Late-stage amide coupling intermediate
Neutral, hydrolysis-resistant acetamide handle
Multi-step synthetic compatibility; purity verification
Metal-binding ligand synthesis
Triazine N / thioether S donor set, defined purity
Metal complex reproducibility; impurity control
Intracellular probe design (PROTAC)
Neutral bioisostere without negative charge at physiological pH
Passive permeability comparison; target engagement model validation
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